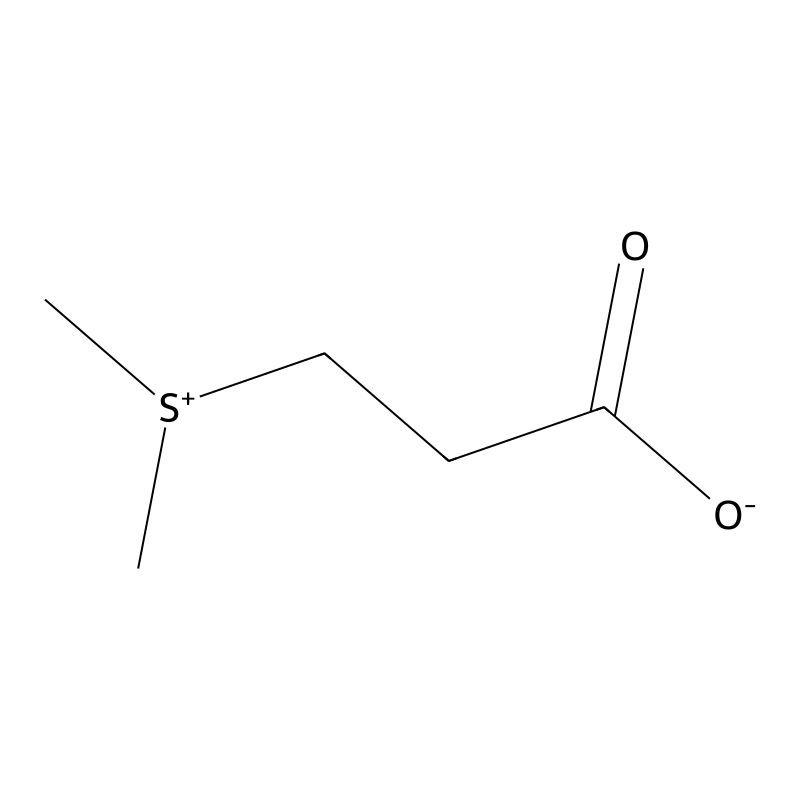

Dimethylpropiothetin

C5H10O2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H10O2S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

dimethylpropiothetin DMSP natural occurrence marine algae

Biosynthesis Pathways in Marine Algae

Marine algae primarily synthesize DMSP via the transamination pathway, which is distinct from the pathway found in higher plants [1]. The key steps and recently discovered enzymes involved are outlined below.

The transamination pathway initiates from methionine and involves a series of transformations: transamination, reduction, S-methylation, and final oxidative decarboxylation to yield DMSP [1]. The S-methylation step, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, is a key committed step.

Research has expanded the known enzymes responsible for this step:

- DSYB: This enzyme was initially identified as a robust indicator of DMSP production in many eukaryotic algae, including dinoflagellates and haptophytes [2].

- TpMMT: An isoform of the methyltransferase found in the diatom Thalassiosira pseudonana [2].

- DSYE: A recent discovery (2024) of a phylogenetically distinct methyltransferase, particularly abundant in globally significant algae like Pelagophyceae. This finding suggests that DMSP production is more widespread among marine microbes than previously predicted [3] [4].

A separate, bifunctional enzyme named DsyGD, which performs both the S-methylation and decarboxylation steps, has been identified in some bacteria but not yet in algae [3].

Quantitative Data on DMSP in Marine Algae

The intracellular concentration of DMSP varies significantly between different algal groups and is influenced by environmental factors. The tables below summarize key quantitative findings.

Table 1: Intracellular DMSP Concentrations in Various Algal Taxa

| Algal Group | Example Species | Cytosolic DMSP (mM) | Notes |

|---|---|---|---|

| Chrysophytes | Ochromonas sp. | 529 - 596 [5] | Very high accumulators |

| Dinoflagellates | Prorocentrum sp. | Up to 1,082 [5] | Among the highest concentrations measured |

| Prymnesiophytes | Emiliania huxleyi | ~166 [5] | Includes coccolithophores |

| Phaeocystis sp. | 71 - 169 [5] | Forms major blooms | |

| Prasinophytes | Platymonas subcordiformis | ~170 [5] | |

| Diatoms | Melosira numuloides | ~264 [5] | Not all diatoms produce DMSP |

| Mixed species (from seawater) | 38 ± 18 [5] | Generally lower accumulators | |

| Pelagophyceae | Unspecified species | Not quantified | Recently identified as abundant, globally significant producers [4] |

Table 2: Environmental DMSP Concentrations and Influencing Factors

| Parameter | Concentration / Effect | Context / Location |

|---|---|---|

| Seawater DMSP (dissolved) | 10 - 200 nM [6] [2] | Typical range in euphotic zone |

| Lake Baikal (freshwater) | Up to 340 nM [6] | Ice-covered lake during spring bloom |

| Sea-ice (brine channels) | 25 - 800 nM [6] | Antarctic sea-ice cores |

| Nitrogen deficiency | Increases production [1] | Enhances DMSP synthesis |

| Low temperature | Increases production [6] | Acts as a cryoprotectant |

Key Experimental Protocols

Common methodologies used to study the production and cycling of DMSP in marine environments are summarized below.

1. In Vivo Isotope Labeling for Pathway Elucidation

- Purpose: To trace the incorporation of precursors into DMSP and identify intermediates [1].

- Typical Protocol: Algal cultures are incubated with stable isotope-labeled precursors (e.g., ^13C-Methionine). Metabolite extracts are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify labeled intermediates such as MTHB and DMSHB, thereby confirming the biosynthetic pathway [1].

2. Measuring DMSP and DMS in Environmental Samples

- Purpose: To quantify concentrations and transformation rates in water, ice, or culture media [7] [6].

- Typical Protocol:

- Sample Collection: Water samples are collected carefully to avoid cell disruption [6].

- Filtration: Samples are often filtered to separate particulate DMSP (DMSPp, inside cells) from dissolved DMSP (DMSPd) [6].

- Analysis: DMSP is chemically or enzymatically cleaved to DMS, which is then quantified using purge-and-trap gas chromatography with a sulfur-sensitive detector (e.g., flame photometric detection) [7] [5]. This method allows for the determination of conversion ratios like DMS/DMSP and AA/(DMSP+AA) across different growth phases [7].

3. Identification and Isolation of DMSP-Producing Bacteria

- Purpose: To study the microbial loop of DMSP degradation [8].

- Typical Protocol:

- Culturing: Serial dilutions of seawater or sediment are plated onto minimal, seawater-based agar with DMSP as the sole carbon source [8].

- Screening: Isolated colonies are tested for DMS production by exposing them to DMSP and analyzing the headspace for DMS using GC [8].

- Phylogenetic Analysis: 16S rRNA gene sequencing of DMS-producing isolates reveals their diversity, often showing a dominance of α- and γ-Proteobacteria [8].

Emerging Research and Implications

Recent studies are reshaping the understanding of DMSP's ecological role:

- Cryoprotection in Freshwater: DMSP was found at high concentrations in the freshwater Lake Baikal, produced by the dinoflagellate Gymnodinium baicalense during ice cover. Since osmotic pressure regulation is unnecessary in freshwater, this provides strong evidence for DMSP's primary role as a cryoprotectant [6].

- Expanded Diversity of Producers: The discovery of the DSYE enzyme in abundant algae like Pelagophyceae indicates that global DMSP production and subsequent DMS emissions have likely been underestimated, with significant implications for climate models [3] [4].

- Enzyme Structure and Mechanism: The first crystal structure of a bacterial DMSP synthesis enzyme (DsyB) has been resolved, providing mechanistic insights into the S-methyltransferase reaction and facilitating the identification of novel DMSP producers from omics data [2].

References

- 1. A new route for synthesis of dimethylsulphoniopropionate ... [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the key marine ... [pmc.ncbi.nlm.nih.gov]

- 3. Alternative dimethylsulfoniopropionate biosynthesis ... [nature.com]

- 4. New discovery reveals that ocean algae unexpectedly help ... [phys.org]

- 5. Dimethylsulfoniopropionate: Its Sources, Role in the ... [pmc.ncbi.nlm.nih.gov]

- 6. Abundant production of dimethylsulfoniopropionate as a ... [nature.com]

- 7. Production of dimethylsulfoniopropionate, dimethylsulfide ... [sciencedirect.com]

- 8. Phylogenetic Analysis of Culturable Dimethyl Sulfide ... [pmc.ncbi.nlm.nih.gov]

dimethylsulfoniopropionate DMSP physiological functions microalgae

Physiological Functions of DMSP in Microalgae

DMSP is not just a simple metabolic intermediate; it is a multi-functional molecule central to microalgal survival and ecological function. The table below summarizes its core physiological roles:

| Function | Mechanism of Action | Key Evidence |

|---|---|---|

| Osmotic Regulation | Acts as a compatible solute to maintain cell volume and water balance under changing salinity, without disrupting cellular metabolism [1]. | Particularly important as a compatible solute at low temperatures [1]. |

| Antioxidant Defence | DMSP and its breakdown products (DMS, acrylate, dimethylsulfoxide) effectively scavenge reactive oxygen species (ROS) like hydroxyl radicals [2]. | Exposure to oxidative stressors (UV radiation, H₂O₂) substantially increases cellular DMSP and its conversion to DMS [2]. |

| Chemical Defence | Enzymatic cleavage of DMSP by DMSP lyase produces compounds like DMS and acrylate, which can deter grazers [1]. | Proposed as an effective chemical defense against grazing [1]. |

| Cryoprotection | Helps protect cells from damage at low temperatures [3] [4]. | Identified as a function in phytoplankton [3] [4]. |

Biosynthesis and Catabolism Pathways

The production and breakdown of DMSP involve distinct and complex biochemical pathways.

DMSP Biosynthesis

DMSP is synthesized from methionine via multiple pathways. The following diagram illustrates the transamination pathway, one of the primary routes in many algae and bacteria:

DMSP biosynthesis via the transamination pathway.

Key enzymes in other pathways include DSYB and TpMMT in eukaryotes, and DsyB, MmtN, and BurB in bacteria [5] [6]. Recent research has identified new bifunctional enzymes like DsyGD and diverse DSYE proteins, greatly expanding the number and diversity of known DMSP-producing organisms [5].

DMSP Catabolism and the Fate of Sulfur

Once DMSP is released into the environment—through cell lysis or exudation—it becomes a key nutrient for the microbial community. The following chart shows the two primary bacterial catabolism pathways that determine the fate of sulfur:

Competing bacterial pathways for DMSP catabolism.

The cleavage pathway, catalyzed by various DMSP lyases (e.g., DddP, DddQ, DddW in bacteria and Alma1 in algae), produces volatile DMS and acrylate [6] [7]. The demethylation pathway, initiated by the DmdA enzyme, incorporates sulfur into the microbial food web as methanethiol (MeSH) [8] [6]. The DmdA gene is found in a large proportion of marine bacterioplankton, which explains why an estimated 80% of DMSP is degraded via the demethylation pathway [8].

Quantitative Data on DMSP Production

The capacity for DMSP production and accumulation varies significantly among different phylogenetic groups.

| Phytoplankton Group | Typical Intracellular DMSP Concentration | Notable High Producers |

|---|---|---|

| Dinoflagellates (Dinophyceae) | Up to 1-2 M in a few species; more typically 50-400 mM [1]. | Scrippsiella trochoidea (Highest DMSP: 56.70 fmol cell⁻¹) [9]. |

| Prymnesiophyceae (e.g., Coccolithophores) | Typically 50-400 mM [1]. | Prymnesiacee (Highest DMS: 0.86 fmol cell⁻¹) [9]. |

| Chrysophyta | Varies; can be significant producers [9]. | |

| Bacillariophyceae (Diatoms) | Some members produce significant amounts; others very low [1] [8]. | |

| Cyanobacteria | Generally very low [8]. | Recently discovered low producers with alternative enzymes (e.g., DsyGD) [5]. |

DMSP levels are dynamic and influenced by environmental conditions and growth phase. The highest cellular concentrations are often found during the stationary or senescent growth phases [9]. Furthermore, DMSP-sulphur can comprise 50% to nearly 100% of the total cellular organic sulphur in producing algae [1].

Key Experimental Protocols

Studying DMSP requires specific methodologies to quantify its concentration and the activity of related enzymes.

Measuring DMSP Lyase Activity (DLA) with SIFT-MS

Traditional gas chromatography (GC) methods for measuring DMS—a proxy for DLA—are labor-intensive. A advanced protocol uses Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for real-time, accurate measurement [3].

- Workflow: The following diagram outlines the core analytical setup and process:

Workflow for measuring DMSP lyase activity via SIFT-MS.

- Key Steps:

- Sample Preparation: Seawater samples (from cultures or the field) are spiked with an excess of DMSP substrate.

- Incubation: The sample is incubated in a sealed vial, allowing enzymatic conversion of DMSP to DMS.

- Gas Extraction & Analysis: The headspace gas or a sparged gas stream is introduced directly into the SIFT-MS.

- Quantification: The SIFT-MS uses soft chemical ionization (e.g., H₃O⁺) to quantify DMS in real-time without pre-concentration or chromatographic separation.

- Advantages: This method is superior to GC-based techniques due to its speed, high accuracy (r² > 0.99 for DMS release rates), and ability to avoid DMS loss during multiple handling steps [3].

Single-Cell Analysis of Bacterial DMSP Catabolism Pathways

To understand how bacteria regulate the cleavage and demethylation pathways, a sophisticated single-cell reporter assay has been developed [7].

- Principle: Genetically engineer a model marine bacterium (e.g., Ruegeria pomeroyi) to produce different fluorescent proteins when specific DMSP catabolism genes are expressed.

- Procedure:

- Strain Engineering: Create reporter strains where the promoters for the demethylation gene (dmdA) and the cleavage gene (dddW) control the expression of distinct fluorescent proteins (e.g., GFP and mCherry).

- Microfluidic Incubation: Incubate the reporter strains in microfluidic chips with a range of DMSP concentrations.

- Time-Lapse Microscopy: Monitor fluorescence at the single-cell level over time (e.g., every 45 minutes for 24 hours) to quantify pathway expression dynamics.

- Key Finding: This protocol revealed that expression of both pathways is significantly upregulated only at high DMSP concentrations (≥1 μM for dmdA; ≥35 nM for dddW), which are typical of microscale hotspots around phytoplankton cells. This indicates that the local DMSP concentration is a critical factor in determining the fate of sulfur [7].

Research Implications and Future Directions

The discovery of novel DMSP synthesis enzymes like DsyGD and DSYE in diverse and abundant algae (particularly bloom-forming Pelagophyceae) and bacteria fundamentally expands the known diversity of DMSP producers [5]. This necessitates a re-evaluation of global DMSP production models, which have traditionally focused on a limited number of algal groups.

Future research should prioritize:

- Integrating New Genetic Markers: Incorporating these newly discovered genes (DSYE, dsyGD) into environmental metagenomic and metatranscriptomic studies to accurately identify and quantify active DMSP producers in the field.

- Linking Microscale Dynamics to Global Cycles: Further investigating how microscale processes—like the bacterial switch in DMSP hotspots—scale up to influence the global flux of DMS to the atmosphere [7].

- Exploring Ecological Interactions: Utilizing advanced techniques, like the single-cell reporter assay, to study DMSP exchange and catabolism in complex, multi-species plankton communities.

References

- 1. Physiological aspects of the production and conversion ... [sciencedirect.com]

- 2. An antioxidant function for DMSP and DMS in marine algae [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying dimethylsulfoniopropionate lyase activity in ... [sciencedirect.com]

- 4. Evolution of Dimethylsulfoniopropionate Metabolism in ... [pmc.ncbi.nlm.nih.gov]

- 5. Alternative dimethylsulfoniopropionate biosynthesis ... [nature.com]

- 6. Recent insights into oceanic dimethylsulfoniopropionate ... [pubmed.ncbi.nlm.nih.gov]

- 7. Single-cell bacterial transcription measurements reveal the ... [pmc.ncbi.nlm.nih.gov]

- 8. Uptake of Dimethylsulfoniopropionate (DMSP) by Natural ... [pmc.ncbi.nlm.nih.gov]

- 9. Production of dimethylsulfoniopropionate, dimethylsulfide ... [sciencedirect.com]

DMSP biosynthesis pathway methionine in diatoms

The DMSP Biosynthesis Pathway from Methionine

In the diatom Thalassiosira pseudonana, DMSP is synthesized from methionine. The table below outlines the proposed steps, though not all enzymes have been identified [1] [2] [3].

| Step | Reactant | Product | Enzyme (Putative) | Status in Diatoms |

|---|---|---|---|---|

| 1 | L-Methionine | 4-Methylthio-2-Oxobutyrate (MTOB) | Transaminase | Enzyme activity detected; gene unidentified [1]. |

| 2 | 4-Methylthio-2-Oxobutyrate (MTOB) | 4-Methylthio-2-Hydroxybutyrate (MTHB) | Reductase | Enzyme activity detected; gene unidentified [1]. |

| 3 | 4-Methylthio-2-Hydroxybutyrate (MTHB) | 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) | MTHB-Methyltransferase | Gene identified (TpMMT) [1]. |

| 4 | 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) | Dimethylsulfoniopropionate (DMSP) | Oxidative Decarboxylase | Enzyme activity detected; gene unidentified [1]. |

This pathway can be visualized as follows:

The four-step DMSP biosynthesis pathway from methionine in diatoms. The key methyltransferase enzyme (TpMMT) has been identified [1].

Regulation of DMSP Synthesis

Environmental factors induce DMSP production, but research in Thalassiosira pseudonana suggests this may not require upregulation of the entire sulfur assimilation pathway [2] [3]. Key findings include:

| Environmental Factor | Observed Change in DMSP | Molecular-Level Response |

|---|---|---|

| High Salinity | Increased intracellular concentration [1] [2] [3] | Increase in TpMMT protein; activities of first three pathway enzymes detected [1]. |

| Nitrogen Limitation | Increased intracellular concentration [2] [3] | Limited coordination of sulfur assimilation gene expression [2] [3]. |

| Increased Light Intensity | Increased intracellular concentration [2] [3] | Limited coordination of sulfur assimilation gene expression [2] [3]. |

A proteomic study on the sea-ice diatom Fragilariopsis cylindrus under high salinity stress also supports this coordinated response, showing increased abundance of protein isoforms involved in the methionine cycle and DMSP synthesis [4].

Key Experimental Methods

The following methodologies are critical for studying DMSP biosynthesis and regulation:

1. Inducing DMSP Biosynthesis for Study

- Salinity Stress: For T. pseudonana, acclimatize cells to low salinity (e.g., 10 psu), then shift to higher salinity (e.g., 35 psu) by adding concentrated salt medium. Sample 48 hours post-shift [2] [3].

- Light Stress: Acclimatize cells to low light (e.g., 50 μmol photons m⁻² s⁻¹), then expose to high light (e.g., 1000 μmol photons m⁻² s⁻¹). Sample 48 hours post-exposure [2] [3].

- Nitrogen Starvation: Grow T. pseudonana in medium with low initial nitrate concentration (e.g., 30 μM). Sample during yield-limited growth phase [2] [3].

2. Quantifying DMSP

- Gas Chromatography (GC): The most common method. Cells are collected via filtration, and the filter is placed in a vial with NaOH to convert DMSP to volatile dimethylsulfide (DMS). A headspace gas sample is injected into a GC for quantification [2] [3].

- Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry (HILIC/MS): A direct method requiring minimal preparation. Suitable for aqueous samples and microalgal extracts. Uses deuterated DMSP as an internal standard. Offers a detection limit of ~20 nM [5].

3. Identifying and Studying Pathway Enzymes

- Gene Identification: Conduct functional studies on cDNA products of candidate genes in model organisms like T. pseudonana to confirm enzyme activity [1].

- Proteomics: Use 2D gel electrophoresis to identify proteins with increased abundance under DMSP-inducing conditions. Proteins of interest can be identified via mass spectrometry [4] [2] [3].

Key Insights for Researchers

- Carbon and Nitrogen Substrate Availability may be more critical for upregulating DMSP production than sulfur assimilation itself [2] [3].

- Diatoms exhibit unique regulation of this pathway compared to higher plants, with changes specific to the stressor applied [2] [3].

- The key methyltransferase (TpMMT) is not homologous to bacterial DMSP synthesis genes, indicating independent evolutionary pathways [1].

The core pathway from methionine to DMSP in diatoms is established, but the identities of all enzymes except the methyltransferase (TpMMT) remain a active research frontier.

References

- 1. Dimethylsulfoniopropionate biosynthesis in a diatom Thalassiosira... [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Regulation of DMSP Synthesis in the Diatom ... [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Regulation of DMSP Synthesis in the Diatom ... [journals.plos.org]

- 4. Proteomic Analysis of a Sea-Ice Diatom : Salinity Acclimation Provides... [pmc.ncbi.nlm.nih.gov]

- 5. Direct quantification of dimethylsulfoniopropionate (DMSP) ... [pubmed.ncbi.nlm.nih.gov]

S-adenosyl methionine SAM methyltransferase DMSP synthesis

SAM-Dependent Methyltransferases in DMSP Biosynthesis

DMSP is a key organosulfur molecule with roles in osmoprotection, antioxidant defense, and global sulfur cycling [1] [2]. Its synthesis from methionine occurs via multiple pathways, with the methylation pathway being initiated by specific SAM-dependent methyltransferases [1].

| Enzyme | Organism Source | Pathway Role | Protein Structure | Catalytic Mechanism |

|---|---|---|---|---|

| BurB | Burkholderia thailandensis (β-proteobacterium) | Methylates Methionine (Met) to S-methyl-methionine (SMM) [1] | SET domain; tetramer in solution [1] | Proximity and desolvation [1] |

| MmtN | Diverse Actinobacteria, α-, and γ-proteobacteria (e.g., Roseovarius indicus) [2] | Methylates Methionine (Met) to S-methyl-methionine (SMM) [2] | Rossmann-like fold; trimer in solution [2] | Proximity and desolvation [2] |

| Bmt | Phaeobacter inhibens (Roseobacter group) [3] | Directly produces Methionine from DMSP and betaine (stand-alone methionine synthase) [3] | Minimal MetH (betaine-homocysteine S-methyltransferase) [3] | Direct methyl transfer, bypassing THF/cobalamin [3] |

The core reaction catalyzed by BurB and MmtN is the transfer of a methyl group (-CH₃) from SAM to the sulfur atom of methionine, producing SMM and S-adenosyl-L-homocysteine (SAH) as a by-product [1] [2]. This is an S_N2-type nucleophilic substitution reaction [4].

Diagram 1: The core methylation reaction catalyzed by BurB and MmtN in the DMSP synthesis pathway.

Structural Insights and Kinetic Data

Understanding the function of these enzymes requires a look at their three-dimensional structure and kinetic properties.

- BurB Structure: A SET domain-containing protein that forms a tetramer. Upon binding SAM, a loop region (Gln37-Ala44) undergoes a conformational change, sealing the substrate-binding pocket. This is critical for catalysis, likely by applying the proximity and desolvation mechanism [1].

- MmtN Structure: Comprises a cap and a Rossmann-like domain, assembling into a trimer. The Met binding site is formed between two adjacent monomers, which positions the substrate for methylation via the same proximity and desolvation mechanism [2].

The table below summarizes key biochemical properties for easy comparison:

| Enzyme | Optimal pH | Optimal Temp (°C) | K_M for SAM | K_M for Methionine | Specificity |

|---|---|---|---|---|---|

| BurB | 9.0 | 40 | 1.8 mM | 16.6 mM | Specific for Met (not MTHB or MMPA) [1] |

| MmtN (R. indicus) | 8.0 | 30 | 6.2 mM | 15.3 mM | Specific for Met (not MTHB, MMPA, or glycine) [2] |

Diagram 2: Proposed catalytic mechanism of BurB involving a conformational change.

Experimental Protocols for Methyltransferase Studies

For researchers aiming to characterize such enzymes, here are detailed methodologies for key assays.

Enzyme Activity Assay via HPLC/LC-MS

This is a standard method to confirm methyltransferase activity by detecting the reaction products (SAH and SMM).

- Procedure [1] [2]:

- Reaction Mixture: Combine purified recombinant methyltransferase (e.g., 5-10 µg), Met (e.g., 10-20 mM), and SAM (e.g., 2-5 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0-9.0).

- Incubation: Incubate at the optimal temperature (e.g., 30-40°C) for 30-60 minutes.

- Reaction Termination: Stop the reaction by heat inactivation (95°C for 5-10 minutes) or acidification.

- Analysis:

- Centrifuge to remove precipitated protein.

- Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

- Use an isocratic or gradient elution with a mobile phase (e.g., methanol/sodium acetate buffer) and monitor at 254-260 nm to detect SAH and SAM.

- Confirm the identity of the product SMM using Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing its mass to an authentic standard.

Protein Crystallography for Mechanism Elucidation

Determining the 3D structure of an enzyme in complex with its substrates or products provides the most direct insight into its catalytic mechanism.

- Workflow [1] [2]:

- Protein Production and Purification:

- Clone the target gene (e.g., burB or mmtN) into an expression vector.

- Overexpress the recombinant protein in E. coli BL21(DE3) cells.

- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

- Crystallization:

- Use vapor-diffusion methods (sitting or hanging drops) to grow crystals by mixing the purified protein with reservoir solutions, often in the presence of substrates/inhibitors (e.g., Met, SAM, SAH).

- Data Collection and Structure Solution:

- Flash-cool crystals in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron facility.

- Solve the phase problem (e.g., by molecular replacement or SAD/MAD methods).

- Model Building and Analysis:

- Build the atomic model into the electron density map and refine it.

- Analyze the substrate-binding pocket, intermolecular interactions (hydrogen bonds, van der Waals forces), and conformational changes.

- Protein Production and Purification:

Research Applications and Biotechnological Potential

SAM-dependent methyltransferases hold significant promise beyond fundamental science.

- Enzyme Engineering & Inhibitor Design: Understanding the unique active sites of BurB and MmtN allows for the rational design of specific inhibitors. SAM analogs are powerful tools for studying MTase activity and developing inhibitors with potential therapeutic applications [5].

- Co-factor Regeneration in Biocatalysis: A major challenge in using MTases industrially is the cost and inhibitory nature of the by-product, SAH. Recent advances offer efficient, scalable enzymatic synthesis of SAH and its analogs, which can help develop sustainable co-factor recycling systems for preparative methylation reactions [6] [4].

- Exploiting Metabolic Shortcuts: Enzymes like Bmt represent a "metabolic shortcut" for methyl group assimilation. Its role in stress response and lag-phase shortening in bacteria [3] offers insights into microbial adaptation strategies, which could be leveraged in biotechnology for improving bacterial growth or metabolite production under stress.

This field is rapidly advancing, with structural biology and enzyme engineering opening new avenues for drug discovery and green chemistry. Further research will undoubtedly uncover more diverse methyltransferases and novel applications.

References

- 1. Mechanistic insights into the dimethylsulfoniopropionate ... [pmc.ncbi.nlm.nih.gov]

- 2. Insights into methionine S-methylation in diverse organisms [nature.com]

- 3. DmdA‐independent lag phase shortening in Phaeobacter ... [pmc.ncbi.nlm.nih.gov]

- 4. Biotechnological applications of S - adenosyl - methionine -dependent... [bioresourcesbioprocessing.springeropen.com]

- 5. Analogs of S-Adenosyl-L-Methionine in Studies ... [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of S - adenosyl -l-homocysteine and its nucleoside... [pubs.rsc.org]

DMSP antioxidant activity hydroxyl radical scavenging mechanism

Mechanism of Hydroxyl Radical Scavenging

The core antioxidant function of DMSP and DMS lies in their direct chemical interaction with reactive oxygen species (ROS). The proposed mechanism is summarized in the diagram below.

This antioxidant action occurs through several key processes:

- Direct Scavenging: DMSP and its breakdown products (DMS, acrylate, dimethyl sulfoxide, and methanesulfinic acid) readily react with and neutralize hydroxyl radicals (•OH) and other ROS [1]. This non-enzymatic, direct scavenging provides a crucial line of defense against oxidative damage.

- Inducible System: The production of DMSP and its lysis into DMS can be increased by various oxidative stressors, forming a responsive inducible antioxidant system [1].

- Protective Role for Macromolecules: By effectively neutralizing ROS, DMSP and DMS help prevent oxidative damage to proteins, DNA, and lipids, thereby maintaining cellular integrity [1].

Experimental Evidence in Marine Phytoplankton

Substantial research, particularly on the coccolithophore Emiliania huxleyi, supports the antioxidant role of DMSP and DMS. The experimental workflow below outlines a typical approach for investigating this phenomenon.

Key experimental findings demonstrate that oxidative stressors significantly influence DMSP/DMS dynamics and redox status:

| Stressor / Experimental Condition | Observed Effect on DMSP/DMS | Measured Oxidative Damage/Response |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |

| High Copper (Cu²⁺) | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |

| Iron (Fe) Limitation | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |

| Nanoplastics Exposure (0.5 mg L⁻¹, 80 nm) in E. huxleyi | Information not specified in studies. | Significant increase in superoxide anion (O₂•⁻) production rate; Increased activities of antioxidant enzymes SOD and CAT [2]. |

| Solar Ultraviolet Radiation | Substantially increased cellular DMSP and/or lysis to DMS [1]. | Direct indicator of oxidative stress. |

These experimental results provide strong evidence that the DMSP/DMS system is a generalized inducible response to oxidative stress in marine algae [2] [1].

Biological Significance and Broader Implications

The antioxidant function of DMSP and DMS extends beyond cellular protection to have important ecological and climatic consequences:

- Physiological Function: This antioxidant system helps protect marine phytoplankton from oxidative damage caused by environmental stressors, supporting their survival and productivity [1].

- Climate Feedback Loops: The stress-induced release of DMS from the ocean leads to the formation of sulfate aerosols and cloud condensation nuclei in the atmosphere, which can increase cloud cover and potentially reduce surface temperatures, creating a complex feedback loop [1] [3].

Research Techniques and Considerations

Studying the DMSP and DMS antioxidant mechanism involves specific methodological approaches:

- Evaluating Antioxidant Activity: Common methods include in vitro chemical assays (e.g., DPPH radical scavenging), in vitro cellular assays, and in vivo animal methods to measure radical scavenging, metal chelation, and inhibition of lipid peroxidation [4].

- Advanced Detection Methods: Due to the short half-life and high reactivity of hydroxyl radicals, highly sensitive and selective techniques like fluorescence probes are valuable for real-time detection and cellular imaging [5].

- Computational Analysis: For characterizing antioxidant mechanisms, spectroscopic techniques and density functional theory (DFT) calculations can pinpoint molecular reactive sites and scavenging pathways [6] [7].

References

- 1. An antioxidant function for DMSP and DMS in marine algae [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of micro- and nano-plastics on growth, antioxidant ... [sciencedirect.com]

- 3. Dimethyl sulfide chemistry over the industrial era - ACP [acp.copernicus.org]

- 4. Advances in Research on the Activity Evaluation ... [mdpi.com]

- 5. Advances in Fluorescence Techniques for the Detection of ... [mdpi.com]

- 6. Spectroscopic and DFT techniques on the mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic and DFT techniques on the mechanism of ... [pubmed.ncbi.nlm.nih.gov]

Dimethylsulfoniopropionate (DMSP) in Salinity Stress: Mechanisms, Measurement, and Metabolic Engineering

Introduction to DMSP and Its Physiological Significance

Dimethylsulfoniopropionate (DMSP) is a pivotal organosulfur compound in global biogeochemical cycles, serving critical physiological functions in diverse photosynthetic organisms ranging from marine phytoplankton to terrestrial plants. This zwitterionic metabolite has garnered significant research attention due to its multifunctional role in environmental stress adaptation, particularly in saline environments. As a compatible solute, DMSP accumulates to high intracellular concentrations without disrupting cellular metabolism, enabling organisms to maintain osmotic balance under hyperosmotic conditions [1] [2]. Beyond its established osmoprotective function, DMSP serves as a potent antioxidant, cryoprotectant, grazing deterrent, and methyl donor in biological systems [1] [3] [4].

The ecological significance of DMSP extends beyond cellular protection, as it is the primary precursor to the climate-active gas dimethylsulfide (DMS). Atmospheric oxidation of DMS contributes to cloud condensation nuclei formation, potentially influencing Earth's albedo and climate regulation through a complex feedback loop [2]. This connection between DMSP production and climate dynamics underscores the importance of understanding the factors that regulate DMSP synthesis and accumulation in response to environmental stressors such as salinity fluctuation.

Osmoprotective Mechanisms of DMSP Under Salinity Stress

DMSP as a Compatible Solute

The fundamental mechanism through which DMSP mitigates salinity stress involves its function as a compatible solute. When organisms face hyperosmotic conditions, they accumulate specific organic osmolytes to balance the internal osmotic potential with the external environment without interfering with essential biochemical processes. DMSP exemplifies this adaptive strategy through several key characteristics:

Cellular Osmotic Balance: DMSP accumulates in the cytoplasm to counterbalance the high ion concentrations in vacuoles or external environments, maintaining cell turgor and preventing water loss under saline conditions [1] [2]. In sea-ice diatoms like Fragilariopsis cylindrus, intracellular DMSP increased by approximately 85% when salinity was shifted from 35 to 70 over a 24-hour period [2].

Enzyme Compatibility: Unlike inorganic ions, DMSP does not disrupt enzyme activity even at high concentrations. Studies demonstrate that DMSP protects enzymatic function better than equimolar concentrations of NaCl, making it particularly suitable for maintaining metabolic processes under osmotic stress [1].

Multifunctional Osmolyte: DMSP serves dual roles in salinity stress tolerance, functioning both as a compatible solute that minimizes ionic disruption of enzyme activity and as a key participant in antioxidant cascades that mitigate oxidative damage associated with salt stress [1].

Integration with Oxidative Stress Responses

Salinity stress induces not only osmotic imbalance but also secondary oxidative stress through increased reactive oxygen species (ROS) production. DMSP participates in an integrated cellular response to these interconnected challenges:

Antioxidant Cascade: DMSP and its metabolites (DMS, acrylate, DMSO) form a powerful antioxidant system that scavenges harmful ROS, particularly hydroxyl radicals [1]. This antioxidant capacity is equivalent in reducing power to glutathione, one of the primary antioxidant systems in cells [2].

Dynamic DMSP/DMSO Conversion: Under oxidative stress conditions, DMSP is converted to dimethylsulfoxide (DMSO) through ROS-mediated oxidation. The intracellular DMSPp/DMSOp ratio serves as a sensitive indicator of oxidative stress, with decreasing values signaling enhanced ROS production [1]. In high DMSP producers like dinoflagellates and prymnesiophytes, cellular DMSP concentrations are sufficient to effectively control ROS levels, sometimes surpassing the capacity of other antioxidants like ascorbate and glutathione [1].

The following diagram illustrates the interconnected osmotic and oxidative stress response mechanisms involving DMSP:

> DMSP mediates both osmotic and oxidative stress responses under high salinity conditions.

Quantitative Analysis of DMSP Production Under Salinity Stress

The production and accumulation of DMSP in response to salinity stress varies significantly across species, with systematic investigations revealing important patterns in diverse photosynthetic organisms.

DMSP Response Across Organisms

Table 1: DMSP Production Under Salinity Stress Across Different Species

| Organism | Type | Salinity Conditions | DMSP Response | Key Findings | Reference |

|---|---|---|---|---|---|

| Fragilariopsis cylindrus | Sea-ice diatom | 35 → 70 over 24h | 85% increase in intracellular DMSP | Proteins from Met pathway increased 1.8-2.8 fold; sustained elevation for 5-7 days | [2] |

| Prymnesium simplex | Prymnesiophyte | 28 vs 32 PSU | Higher DMSPp at 32 PSU in exponential phase | Maximum dissolved DMSP at lower salinity (28 PSU) | [5] |

| Spartina anglica | Cordgrass | Natural saltmarsh gradient | 6 μmol g⁻¹ FW in leaves | DMSP synthesis genes highly expressed in leaves; 16-58% of leaf concentration in other tissues | [3] [4] |

| Arundo donax | Giant reed | Moderate drought stress | Increased foliar DMSP | Associated with MET pathway activation; antioxidant function | [6] |

| Vibrio parahaemolyticus | Bacterium | High salinity medium | Growth rescue by DMSP | BCCT family transporters (BccT1, BccT2) identified for DMSP uptake | [7] |

Species-Specific Variations and Environmental Correlations

Different taxonomic groups exhibit distinct patterns of DMSP production and accumulation in response to salinity stress:

Phytoplankton Responses: The relationship between salinity and DMSP production varies across phytoplankton taxa. In prymnesiophytes like Phaeocystis spp., DMSP increases exponentially with salinity, while other species show more moderate responses [1]. The prymnesiophyte Prymnesium simplex demonstrated higher particulate DMSP (DMSPp) at elevated salinity (32 PSU) during exponential growth phases, while dissolved DMSP (DMSPd) was maximal at lower salinity (28 PSU) [5].

Halophytic Plants: Saltmarshes dominated by Spartina cordgrasses represent global hotspots for DMSP production, with Spartina anglica accumulating up to 6 μmol g⁻¹ fresh weight in leaf tissues [3] [4]. DMSP concentrations in Spartina populations correlate with environmental gradients across saltmarshes, reflecting adaptation to saline conditions [3].

Marine Bacteria: Heterotrophic marine bacteria, including Vibrio species, can accumulate DMSP as an osmoprotectant through specific BCCT family transporters, suggesting DMSP may play a significant role in bacterial ecology in saline environments [7].

DMSP Biosynthesis Pathways and Regulatory Mechanisms

Genetic and Enzymatic Basis of DMSP Synthesis

The biosynthesis of DMSP occurs through specialized metabolic pathways that diverge between major taxonomic groups:

> DMSP biosynthesis pathways in plants and algae share multiple enzymatic steps.

The identification of DMSP synthesis genes in Spartina anglica has revealed key enzymatic components:

Methionine S-methyltransferase (MMT): Catalyzes the first step of plant DMSP synthesis, producing S-methylmethionine (SMM) [3] [4]. In S. anglica, SaMMT1 showed functional MMT activity, while SaMMT2 with a 10-amino acid insertion in the conserved S-adenosylmethionine-binding domain was inactive [3].

S-methylmethionine decarboxylase (SDC): Specifically decarboxylates SMM to form DMSP-amine. S. anglica SaSDC demonstrated a Km of 2.13 ± 0.20 mM and Kcat of 1.67 ± 0.08 nmol µg⁻¹ min⁻¹ protein with SMM as substrate [3] [4].

DMSP-amine oxidase (DOX): Oxidizes DMSP-amine to DMSP-aldehyde. S. anglica SaDOX showed significantly higher activity (Kcat ~298.57 pmol µg⁻¹ min⁻¹) compared to SaCAO1 (Kcat ~6.63 pmol µg⁻¹ min⁻¹) [3] [4].

Aldehyde dehydrogenase (ALDH): Converts DMSP-aldehyde to DMSP. Multiple ALDH enzymes with promiscuous substrate ranges can perform this final step [3].

Regulation of DMSP Biosynthesis Under Salinity Stress

The regulation of DMSP synthesis in response to salinity involves coordinated changes at multiple levels:

Transcriptional Regulation: In Spartina anglica, transcript levels of DMSP synthesis genes (particularly SaSDC) were significantly higher in leaves compared to other tissues, corresponding with elevated SDC and DOX enzyme activities in leaf tissues [3] [4].

Protein Abundance Modulation: Proteomic analysis of Fragilariopsis cylindrus revealed that one-third of proteins increased under high salinity were associated with amino acid pathways [2]. Key enzymes in the methionine-DMSP biosynthesis pathway showed substantial increases:

- S-adenosylhomo-cysteine hydrolase isoforms: 1.8- to 2.1-fold increase

- S-adenosyl Met synthetase isoforms: 1.9- to 2.5-fold increase

- S-adenosyl Met methyltransferase: 2.8-fold increase [2]

Metabolic Flux Adjustment: Under salinity stress, carbon allocation shifts toward compatible solute synthesis, with increased flux through the methionine pathway enhancing DMSP production [1] [2]. This metabolic reprogramming represents a fundamental adaptation to osmotic stress across diverse photosynthetic organisms.

Experimental Methods for DMSP Analysis

DMSP Quantification Protocols

Accurate measurement of DMSP concentrations and transformation rates is essential for investigating its role in salinity stress response:

Sample Collection and Processing: For phytoplankton cultures, aliquots of unfiltered culture are directly added to glass vials containing NaOH for total DMSP analysis. For particulate DMSP (DMSPp), culture aliquots are filtered through glass fiber filters (Whatman GF/F), while the filtrate is used for dissolved DMSP (DMSPd) measurement [5].

Alkaline Cleavage and DMS Detection: DMSP is indirectly quantified through its alkaline cleavage to DMS. Samples are treated with 10 M NaOH and sealed in gas-tight vials with Teflon-coated butyl rubber septa, then left to react in the dark at room temperature for at least 12 hours to ensure complete DMSP conversion to DMS [5].

Chromatographic Analysis: The resulting DMS is analyzed using gas chromatography systems equipped with flame photometric detectors (GC-FPD) or mass spectrometers (GC-MS). Typical GC conditions include:

- Detector temperature: 150°C

- Injector temperature: 95°C

- Oven temperature: 90°C

- Carrier gas: Nitrogen at 59.5 mL min⁻¹

- DMS retention time: approximately 2.5 minutes [5]

Calibration and Quantification: Calibration curves are prepared using DMSP standards (e.g., Research Plus, USA) at different concentrations, enabling accurate quantification of sample DMSP content [5].

Molecular Biology Techniques for DMSP Pathway Analysis

Advanced molecular approaches enable comprehensive investigation of DMSP biosynthesis regulation:

Transcriptomic Analysis: RNA sequencing identifies candidate DMSP synthesis genes and their expression patterns across tissues and conditions. For Spartina anglica, transcriptome screening identified MMT, SDC, and DOX candidates that were subsequently characterized [3].

Functional Characterization: Recombinant enzymes expressed in E. coli are purified and assayed for specific activities. Kinetic parameters (Km, Kcat) determined through these assays reveal catalytic efficiencies of DMSP synthesis enzymes [3] [4].

Proteomic Approaches: Two-dimensional gel electrophoresis and mass spectrometry identify protein changes associated with salinity-induced DMSP increases. In Fragilariopsis cylindrus, this approach revealed elevated proteins from the methionine-DMSP biosynthesis pathway under hypersaline conditions [2].

Table 2: Experimental Methods for DMSP Pathway Analysis

| Method Category | Specific Techniques | Key Applications | Considerations |

|---|---|---|---|

| DMSP Quantification | GC-FPD, GC-MS headspace analysis | Quantifying DMSP concentrations in cultures, tissues, and environmental samples | Requires complete alkaline cleavage; calibration with DMSP standards essential |

| Gene Identification | RNA sequencing, transcriptome screening, homology searches | Identifying candidate DMSP synthesis genes | Functional validation required due to enzyme promiscuity in some families |

| Enzyme Characterization | Recombinant protein expression, kinetic assays, substrate specificity tests | Determining catalytic efficiency and substrate preferences of DMSP enzymes | SDC and DOX are most specific to high-level DMSP production |

| Protein Analysis | 2D gel electrophoresis, mass spectrometry, western blot | Quantifying changes in DMSP pathway protein abundance | Reveals post-transcriptional regulation and protein isoform changes |

| Metabolic Engineering | Heterologous expression, transgenic approaches, root uptake assays | Testing gene function and enhancing DMSP production | Demonstrated improved salinity and drought tolerance in engineered plants |

Applications and Future Research Directions

Biotechnological Applications of DMSP

The protective properties of DMSP against salinity stress present promising opportunities for agricultural and environmental biotechnology:

Crop Improvement Strategies: Engineering DMSP synthesis pathways into crop plants offers a viable approach to enhance salinity tolerance. Heterologous expression of Spartina DMSP synthesis genes (MMT, SDC, DOX) in Arabidopsis conferred increased tolerance to both salinity and drought stress [3] [4].

Alternative Delivery Methods: Direct application of DMSP through root uptake provides a non-genetic approach to enhance stress tolerance. Experimental administration of DMSP to plants via root systems successfully improved salinity and drought resilience [3] [4].

Microbial Management: Understanding bacterial DMSP uptake and metabolism could inform probiotic development for aquaculture and agricultural systems where salinity stress impacts productivity [7].

Emerging Research Frontiers

Several promising research directions are emerging from recent advances in DMSP biology:

Gene Discovery and Characterization: While key DMSP synthesis genes have been identified in Spartina, equivalent genes in phytoplankton and other high DMSP producers remain to be fully elucidated, presenting opportunities for discovering novel enzymatic mechanisms [2] [3].

Regulatory Network Analysis: Understanding how DMSP synthesis is integrated with broader stress response networks, including connections with circadian regulation and flowering time control, represents an important frontier [8].

Ecosystem-Scale Implications: Quantifying how environmental changes alter DMSP production and its subsequent impact on climate feedback mechanisms requires improved modeling incorporating molecular-level understanding of DMSP regulation [2] [3].

Metabolic Engineering Optimization: Fine-tuning DMSP accumulation in crop plants while avoiding potential yield penalties requires better understanding of carbon allocation and metabolic flux control in engineered systems [3] [9].

References

- 1. Salinity and growth effects on dimethylsulfoniopropionate ... [sciencedirect.com]

- 2. Proteomic Analysis of a Sea-Ice Diatom: Salinity Acclimation Provides... [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of Spartina dimethylsulfoniopropionate ... [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of Spartina... | Nature Communications [nature.com]

- 5. Influence of salinity on the dimethylsulphoniopropionate ... [sustainenvironres.biomedcentral.com]

- 6. Moderate Drought Stress Induces Increased Foliar ... [frontiersin.org]

- 7. The Organosulfur Compound Dimethylsulfoniopropionate ... [pmc.ncbi.nlm.nih.gov]

- 8. A New Insight of Salt Stress Signaling in Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Salt Tolerance of Plants: From Metabolic ... [pmc.ncbi.nlm.nih.gov]

DMSP and dimethylsulfide DMS production in ocean

DMSP and DMS in the Marine Environment

Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound synthesized by phytoplankton, corals, and some bacteria. Its degradation product, Dimethyl Sulfide (DMS), is a climatically important trace gas that influences cloud formation and global temperature [1] [2].

The table below summarizes the quantitative data and key correlations observed in the Yellow Sea (YS) and East China Sea (ECS) during summer, highlighting the environmental factors at play [1].

| Parameter | Observed Range (Average) | Key Correlations & Environmental Influences |

|---|---|---|

| DMS | 0.94 to 8.44 nmol/L (avg: 4.04 nmol/L) [1] | Positive correlation with DMSPd and DMSPp; high values in nutrient-rich surface waters [1]. |

| DMSPd (Dissolved) | 1.27 to 21.08 nmol/L (avg: 9.33 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSPp (Particulate) | 2.83 to 51.90 nmol/L (avg: 21.83 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSP Lyase Activity (DLA) | 0.24 to 9.82 nmol/L/h (avg: 3.19 nmol/L/h) [1] | Higher activity in surface and bottom waters; influenced by water masses and bacterial action [1]. | | Environmental Drivers | --- | YSCWM (colder, deeper water): Lower DMS/P [1]. YDW (nutrient-rich): Higher biomass, elevated DMS/P [1]. |

Microbial Pathways of DMSP Degradation

DMSP is primarily consumed by marine bacteria through three major pathways. The cleavage pathway is responsible for producing DMS, while the demethylation pathway dominates sulfur assimilation [1].

Figure 1: The three primary bacterial pathways for DMSP degradation. The cleavage pathway (red) produces the climate-active gas DMS [1].

Experimental Insights: Isolating and Studying DMSP-Degrading Bacteria

The referenced study isolated and characterized bacteria capable of degrading DMSP and DMSO, providing a methodology to quantify their role in the sulfur cycle [1].

Experimental Workflow

The core experimental approach involved isolating specific bacteria from environmental samples and conducting controlled degradation assays [1].

Figure 2: The experimental workflow for isolating DMSP-degrading bacteria and assessing their metabolic activity [1].

Key Quantitative Findings from Bacterial Assays

The experiments with isolated bacteria yielded the following key results [1]:

| Experimental Focus | Key Finding | Quantitative Result |

|---|---|---|

| DMS Production from DMSP | The cleavage pathway's contribution to total DMSP degradation. | Ranged from 2.5% to 47.1% of total degraded DMSP [1]. |

| Glucose Impact on DMSO Degradation | Effect of a carbon source on DMSO degradation rates. | Degradation was enhanced by a factor of 4.5 to 7.0 when glucose was added [1]. |

| Bacterial Isolation | Success in isolating relevant bacteria from the environment. | 21 DMSP-degrading and 12 DMSO-degrading bacteria were isolated [1]. |

A Researcher's Checklist

Based on this research, here are key points to consider for related studies:

- Environmental Context is Crucial: Always account for dominant water masses (e.g., YSCWM, YDW) as they control nutrient levels, phytoplankton biomass, and ultimately DMSP/DMS distributions [1].

- The Bacterial Role is Quantifiable: The cleavage pathway for DMS production can be a minor (2.5%) or major (47%) fate of DMSP depending on the microbial community [1].

- Carbon Availability Matters: The degradation pathways of other sulfur compounds like DMSO can be significantly stimulated by the availability of other carbon sources (e.g., glucose) [1].

References

Dimethylsulfoniopropionate (DMSP) in the Marine Organosulfur Cycle: A Comprehensive Technical Guide

Introduction and Global Significance

Dimethylsulfoniopropionate (DMSP) is a naturally occurring organosulfur compound with the chemical formula (CH₃)₂S⁺CH₂CH₂COO⁻, making it a zwitterionic metabolite that is highly abundant in marine environments. First identified in the marine red alga Polysiphonia fastigiata in 1948, DMSP has since been recognized as a crucial component of the global sulfur cycle, with estimated annual production of 2.0 Pg S/year [1]. DMSP serves as the primary biological precursor for dimethyl sulfide (DMS), a volatile gas that contributes approximately 27.1 TgS/year to the atmosphere from oceanic emissions [1]. This flux represents the largest natural source of sulfur to the atmosphere, comparable in magnitude to sulfur dioxide emissions from coal combustion [2] [3].

The climatic significance of DMSP-derived DMS cannot be overstated. Once in the atmosphere, DMS undergoes oxidation to form sulfate aerosols that function as cloud condensation nuclei (CCN). These particles influence the Earth's radiation balance by increasing cloud albedo, potentially exerting a climate cooling effect estimated at -1.7 to -2.3 W/m², which is comparable to the warming effect of anthropogenic CO₂ emissions (1.83 ± 0.2 W/m²) [1]. This connection between oceanic phytoplankton production, DMS emissions, and climate regulation forms the basis of the CLAW hypothesis (named after the authors' initials), which proposes a complex feedback loop between ocean ecosystems and global climate [4].

Biological Production of DMSP

DMSP Producers

DMSP production is widespread across diverse marine organisms, though concentrated in specific taxonomic groups:

- Phytoplankton: Major producers include dinoflagellates (Dinophyceae) and coccolithophores (Prymnesiophycaea), with significant production also documented in diatoms [2] [3]. These phytoplankton groups began diversifying approximately 250 million years ago following the end-Permian extinction, corresponding with the first genome expansion of DMSP-degrading bacterial clades like Roseobacter [2].

- Macroalgae and Plants: The green algae Ulva intestinalis, coastal angiosperms including Spartina alterniflora and Wollastonia biflora, and even terrestrial plants like sugarcane produce DMSP [2] [3].

- Invertebrates: Corals have been identified as DMSP producers, with production linked to thermal stress response [3].

- Bacteria: Recent research has revealed that many marine heterotrophic bacteria, particularly Alphaproteobacteria, also produce DMSP [5]. The identification of the key bacterial DMSP synthesis gene dsyB, which encodes a methyltransferase enzyme, has provided a genetic marker for bacterial DMSP production [5].

Biosynthetic Pathways

DMSP biosynthesis proceeds via different pathways in various organisms, all beginning with methionine but diverging in subsequent steps, indicating that the ability to synthesize DMSP has evolved multiple times independently [2] [3]. The diagram below illustrates the major documented biosynthetic routes.

Two primary DMSP biosynthetic pathways have been identified across different organisms.

The phytoplankton/algal pathway (black) proceeds through transamination of methionine to 4-methylthio-2-oxobutyrate (MTOB), followed by reduction, methylation, and decarboxylation steps. In contrast, the higher plant pathway (red) begins with S-methyl-L-methionine (SMM) and proceeds through different intermediates [2] [3]. Bacterial DMSP biosynthesis appears to follow the phytoplankton/algal pathway [5].

Environmental factors significantly influence DMSP production. In the model bacterium Labrenzia aggregata LZB033, DMSP production and dsyB transcription are upregulated by increased salinity, nitrogen limitation, and lower temperatures [5], consistent with DMSP's role as a compatible solute in osmoregulation.

Environmental Roles and Physiological Functions

DMSP serves multiple critical physiological functions for marine organisms:

- Osmoprotection: DMSP functions as a compatible solute that helps maintain cellular turgor pressure without interfering with metabolic processes. This osmolyte function has been documented in phytoplankton and recently in heterotrophic bacteria including Vibrio species, which possess specific BCCT-family transporters for DMSP uptake [6].

- Antioxidant Defense: DMSP and its breakdown products participate in oxidative stress protection. The DMSP cleavage product acrylate can react with and neutralize reactive oxygen species, while DMS functions as an antioxidant in marine algae [2] [3].

- Cryoprotection: In polar phytoplankton and algae, DMSP provides protection against freezing damage, particularly important in icy marine environments [7].

- Predator Deterrence: Some evidence suggests DMSP and its metabolites may function as chemical defenses against grazers [2].

- Chemical Signaling: DMSP and DMS serve as infochemicals in marine food webs, acting as foraging cues for reef fishes and chemical attractants for marine microbes [7] [5].

The multifunctional nature of DMSP makes it a critical metabolite at the intersection of microbial ecology, biogeochemistry, and climate science.

Microbial DMSP Catabolism: Pathways and Enzymology

Marine bacteria primarily catabolize DMSP through two competing pathways: the demethylation pathway that retains sulfur in the marine food web, and the cleavage pathway that produces volatile DMS.

Demethylation Pathway

The demethylation pathway involves four key enzymes that progressively convert DMSP to methanethiol (MeSH) and eventually incorporate sulfur into bacterial biomass:

- DmdA: DMSP demethylase that catalyzes the initial demethylation step [2] [3]

- DmdB: MMPA-CoA ligase that activates the product for further metabolism [2] [3]

- DmdC: MMPA-CoA dehydrogenase [2] [3]

- DmdD/AcuH: MTA-CoA hydratase or acrylate utilization hydratase that completes the conversion [2] [3]

This pathway is particularly important in Roseobacter and SAR11 clades of Alphaproteobacteria, which possess specialized enzymes for efficient DMSP demethylation [2] [3]. The demethylation pathway dominates DMSP catabolism in most marine environments, with approximately 70-90% of DMSP sulfur processed via this route.

Cleavage Pathway

The cleavage pathway utilizes DMSP lyase enzymes to cleave DMSP into DMS and acrylate. Multiple structurally distinct DMSP lyases have been identified with different taxonomic distributions:

- DddP: Found in various Alpha- and Gammaproteobacteria [2] [3]

- DddQ: Present in Roseobacter and SAR11 clades [2] [3]

- DddY: Identified in bacteria including Acinetobacter sp. ZS25 [8]

- DddW: Found in Roseobacter clade bacteria [2] [3]

- DddL: Present in Rhodobacter sphaeroides [2] [3]

- DddK: Identified in Pelagibacter ubique (SAR11) [2] [3]

- Alma1: The first identified algal DMSP lyase [2] [3]

Recent research on Acinetobacter sp. ZS25 has identified key amino acid residues critical for DddY function (Thr131, Asp181, Tyr225, Gly230, Gly250, His263, His265, Glu269, Tyr271, Leu274, Tyr331, and His338) through site-directed mutagenesis [8]. The kinetic parameters for AsDddY include a Kₘ of 2.6 mM and k꜀ₐₜ of 12.7 × 10³ s⁻¹ [8].

The relationship between these pathways and their environmental impacts is summarized below.

The competing bacterial pathways for DMSP catabolism determine the fate of marine sulfur.

The relative flux through these competing pathways has significant environmental implications, as the cleavage pathway determines DMS emissions to the atmosphere while the demethylation pathway retains sulfur in marine ecosystems.

Quantitative Data and Global Distributions

Concentration Ranges in Marine Environments

Table 1: Typical Concentration Ranges of DMS and DMSP in Marine Environments

| Compound | Typical Range | Mean Concentration | Notes | Citation |

|---|---|---|---|---|

| DMS | 3-7.5 nM (summer) | 2.88 nM (autumn) - 7.5 nM (summer) | Higher in summer due to increased biological production | [1] |

| Dissolved DMSP (DMSPd) | 12.54-24.15 nM | 12.54 nM (autumn) - 24.15 nM (summer) | Correlates with phytoplankton abundance | [1] |

| Particulate DMSP (DMSPp) | 24.15-77.1 nM | 24.15 nM (autumn) - 77.1 nM (summer) | Associated with phytoplankton cells | [1] |

Regional variations in DMS and DMSP concentrations are significant. In the Bohai Sea and Yellow Sea, higher concentrations are observed in the Yellow River estuary, Laizhou Bay, the Yellow Sea Cold Water Mass, and the Yangtze River Diluted Water [1]. These patterns are driven by complex interactions between nutrient inputs, phytoplankton community composition, and bacterial processing.

Enzymatic Parameters of DMSP Lyases

Table 2: Kinetic Parameters and Characteristics of DMSP Degrading Enzymes

| Enzyme | Organism | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Pathway | Citation |

|---|---|---|---|---|---|

| AsDddY | Acinetobacter sp. ZS25 | 2.6 | 12.7 × 10³ | Cleavage | [8] |

| DmdA | Various bacteria | N/A | N/A | Demethylation | [2] |

| DmdB | Various bacteria | N/A | N/A | Demethylation | [2] |

| DmdC | Various bacteria | N/A | N/A | Demethylation | [2] |

| DmdD | Various bacteria | N/A | N/A | Demethylation | [2] |

Analytical Methods and Experimental Protocols

Measurement of DMS and DMSP

Traditional methods for measuring DMS and DMSP have relied on gas chromatography (GC) with sulfur-specific detectors such as flame photometric detectors [7]. These methods require multiple steps including gas extraction, DMS trapping, desorption, injection, and chromatographic separation, making them labor-intensive and time-consuming [7].

More recent advances utilize mass spectrometry-based approaches that provide faster, more sensitive measurements:

- Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Enables real-time absolute quantitation of volatile organic compounds including DMS without pre-concentration [7]. The system typically uses reagent ions (H₃O⁺, NO⁺, O₂⁺) for soft ionization and can measure DMS in the ppt to ppm range.

- Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Another direct mass spectrometry technique suitable for volatile sulfur compounds [7].

DMSP Lyase Activity (DLA) Assay Protocol

Principle: DLA is estimated by measuring the rate of DMS production after adding excess DMSP substrate to a sample [7].

Procedure:

- Collect seawater samples in gas-tight vials, preserving natural microbial communities

- Add DMSP substrate to a final concentration of 10-100 nM

- Immediately measure initial DMS concentration (T₀)

- Incubate samples under in situ temperature conditions

- Measure DMS concentrations at multiple time points (e.g., T₁₅, T₃₀, T₆₀ minutes)

- Calculate DLA from the linear regression of DMS accumulation over time

SIFT-MS Method Advantages:

- Enables real-time monitoring of DMS production without headspace sampling

- Provides measurements across a wide dynamic range (ppt to ppm)

- Eliminates DMS loss associated with multiple transfers in GC methods

- Yields excellent linearity (r² > 0.99) for rate calculations [7]

Molecular Approaches

Genetic techniques for studying DMSP metabolism include:

- Gene-specific assays: Targeting key genes including dsyB (bacterial DMSP synthesis), ddd genes (cleavage pathway), and dmd genes (demethylation pathway) [5]

- Metagenomic analysis: Identifying DMSP metabolism genes in environmental samples

- Heterologous expression: Cloning and expressing DMSP metabolism genes in model organisms for functional characterization [8]

The experimental workflow for comprehensive DMSP analysis integrates these various approaches.

Integrated experimental approach for analyzing the marine sulfur cycle.

Current Research Trends and Implications for Drug Discovery

Emerging Research Directions

Recent advances in DMSP research include:

- Bacterial DMSP Synthesis: The discovery that diverse marine bacteria produce DMSP, mediated by the dsyB gene, has revised our understanding of the global sulfur cycle [5]. This suggests bacterial DMSP production may be quantitatively significant in oceanic sulfur budgets.

- Novel DMSP Lyases: Continuing identification of new DMSP lyase genes and characterization of their enzymatic mechanisms, including determination of key amino acid residues essential for catalysis [8].

- Environmental Regulation: Investigation of how environmental factors such as temperature, salinity, nutrient limitation, and ocean acidification regulate DMSP production and degradation [5] [1].

- Ecological Interactions: Understanding how DMSP and its metabolites mediate interactions between phytoplankton, bacteria, and higher trophic levels [1].

Potential Applications in Drug Discovery

While DMSP itself is not directly used in pharmaceuticals, its biological activities and enzymatic pathways offer several promising directions for drug discovery:

- Antioxidant Mechanisms: The antioxidant properties of DMSP and its metabolites [2] [3] could inform development of novel antioxidant compounds for therapeutic applications.

- Enzyme Inhibitors: The key enzymes in DMSP metabolism, particularly the DMSP lyases and demethylases, represent potential targets for antimicrobial development. The identification of essential catalytic residues [8] enables rational design of specific inhibitors.

- Bacterial Transport Systems: The BCCT-family transporters that mediate DMSP uptake in bacteria [6] could be targeted for antibiotic development.

- Signaling Pathways: Understanding how DMSP functions as an infochemical in microbial communities may reveal new approaches to disrupting bacterial communication.

The tools and fundamental knowledge of DMSP metabolism are establishing a foundation for applied research with potential biomedical implications, particularly in antimicrobial development and understanding sulfur-based cellular protection mechanisms.

Conclusion

References

- 1. Distributions of DMS and DMSP and the influences ... [sciencedirect.com]

- 2. Evolution of Dimethylsulfoniopropionate Metabolism in ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evolution of Dimethylsulfoniopropionate Metabolism in... [frontiersin.org]

- 4. - Wikipedia Dimethylsulfoniopropionate [en.wikipedia.org]

- 5. biosynthesis in Dimethylsulfoniopropionate bacteria and... marine [nature.com]

- 6. The organosulfur compound dimethylsulfoniopropionate ... [pubmed.ncbi.nlm.nih.gov]

- 7. Quantifying dimethylsulfoniopropionate lyase activity in ... [sciencedirect.com]

- 8. Cloning and expression of the dimethylsulfoniopropionate ... [pubmed.ncbi.nlm.nih.gov]

Technical Review: Dimethylsulfoniopropionate (DMSP) Cryoprotectant Function in Sea-Ice Diatoms

Executive Summary

Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound increasingly recognized for its cryoprotective role in polar microorganisms, particularly sea-ice diatoms. While DMSP has been extensively studied as an osmolyte in marine environments, recent evidence from multiple studies demonstrates that diatoms inhabiting sea-ice environments significantly upregulate DMSP production under low-temperature conditions independent of osmotic stress. This comprehensive review synthesizes current understanding of DMSP's cryoprotectant function in sea-ice diatoms, presenting quantitative experimental data, detailed methodologies, and biosynthesis pathways based on the latest research findings. Evidence indicates DMSP concentrations in sea-ice diatom communities can reach levels comparable to marine environments despite the limited sulfur resources available in these habitats, highlighting the compound's essential role in cold stress adaptation.

Introduction to DMSP in Sea-Ice Environments

Sea-ice environments create extreme conditions for microbial life, characterized by fluctuating temperatures, varying salinity, and limited nutrient availability. Dimethylsulfoniopropionate (DMSP) is an organosulfur compound originally identified in marine phytoplankton where it serves multiple physiological functions including osmoprotection and antioxidant defense [1]. In recent years, research has revealed DMSP's significant presence and importance in sea-ice ecosystems, particularly for diatoms that dominate these microbial communities. Sea-ice diatoms must employ various physiological adaptations to survive freezing temperatures that include modifications to membrane lipid composition, production of ice-binding proteins, and synthesis of compatible solutes like DMSP [2].

The study of DMSP in sea-ice diatoms represents a convergence of several scientific disciplines including microbial ecology, biogeochemistry, and cryobiology. DMSP was initially considered primarily a marine osmolyte, but evidence from freshwater ice-covered environments like Lake Baikal has confirmed its production occurs even in the absence of osmotic pressure requirements, strongly supporting an additional cryoprotective function [3]. Beyond its cellular protective roles, DMSP also serves as a precursor molecule for the climate-active gas dimethylsulfide (DMS), which has implications for global sulfur cycling and potentially for climate regulation through cloud formation processes [2]. Understanding DMSP production and function in sea-ice diatoms is therefore critical for predicting how polar ecosystems may respond to environmental change.

Evidence for DMSP Cryoprotectant Function in Sea-Ice Diatoms

Physiological Evidence from Experimental Studies

Multiple experimental approaches have demonstrated the cryoprotective role of DMSP in sea-ice diatoms. In the sea-ice diatom Fragilariopsis cylindrus, combined shifts in salinity and temperature were used to investigate potential metabolic functions for DMSP and dimethylsulfoxide (DMSO). Researchers observed that salinity increases alone led to elevated DMSP production, suggesting osmoregulation, but when temperature decreases were combined with salinity shifts, the DMSP cell quotas did not show significant modification [4]. This finding indicates that while DMSP clearly functions in osmoprotection, its role as a dedicated cryoprotectant may be less straightforward than previously hypothesized and likely interacts with other stress response pathways.

Further evidence comes from proteomic analyses of Fragilariopsis cylindrus under hypersaline conditions, which revealed that one-third of upregulated proteins were associated with amino acid metabolic pathways, including methionine metabolism which feeds directly into DMSP biosynthesis [2]. The study documented an approximately 85% increase in intracellular DMSP concentrations when salinity was elevated from 35 to 70 practical salinity units (PSU), demonstrating the diatom's capacity for substantial DMSP production under stressful conditions. Importantly, this DMSP accumulation occurred alongside increases in proteins from all four enzyme classes of the proposed algal methionine transaminase DMSP pathway, providing molecular evidence for the activation of complete DMSP biosynthesis under stress conditions [2].

Environmental and Ecological Observations

Environmental sampling in ice-covered Lake Baikal revealed that DMSP concentrations in lake water correlated strongly with plankton density and reached maximum levels in mid-April, with concentrations comparable to those found in marine environments [3]. This finding is particularly significant because Lake Baikal freshwater contains only approximately 1/500 of the sulfate available in seawater, indicating that plankton invest substantial resources into DMSP production despite sulfur limitation. The research demonstrated that surface water DMSP concentrations exhibited temperature-dependent fluctuations, with higher concentrations observed at lower morning temperatures, and that DMSP was released from plankton cells into the water on warm days [3].

The ecological context of DMSP production was further elucidated by metagenomic studies of sea-ice prokaryotic communities, which identified a diverse assemblage of bacteria with the genetic potential to degrade algal-derived DMSP and oxidize sulfur compounds [5]. This finding highlights the interconnectedness of diatom-bacterial interactions in sea-ice environments, where diatoms produce DMSP that subsequently supports bacterial metabolism. The presence of DMSP catabolism genes in abundant members of the sea-ice prokaryotic community, particularly within the Rhodobacteraceae family, suggests that DMSP serves as an important cross-kingdom signaling molecule or nutrient source in these ecosystems beyond its cryoprotective function for diatoms [5].

Quantitative Data on DMSP in Sea-Ice Diatoms

DMSP Concentrations Across Environments

Table 1: DMSP Concentrations in Various Environments

| Environment/Organism | DMSP Concentration | Conditions | Reference |

|---|---|---|---|

| Lake Baikal surface water | 195-340 nM | Peak in mid-April | [3] |

| Lake Baikal colony water | Extremely high concentrations | Ice cavities during melting season | [3] |

| Marine euphotic zone | 10-200 nM | Typical range | [3] |

| Fragilariopsis cylindrus | 85% increase intracellular | Salinity shift from 35 to 70 PSU | [2] |

| Antarctic sea-ice cores | 25-800 nM | Previous studies | [3] |

| Mariana Trench surface waters | 10.51 × 10⁻³ nmol ml⁻¹ | Chlorophyll maximum layer | [6] |

| Mariana Trench aphotic waters | 0.96-2.39 × 10⁻³ nmol ml⁻¹ | Below 200 m depth | [6] |

| Challenger Deep sediments | 3.15-6.14 nmol g⁻¹ | Surface sediment samples | [6] |

The data presented in Table 1 demonstrate that DMSP concentrations in ice-associated environments can reach levels comparable to productive marine waters. The particularly high concentrations observed in Lake Baikal's "colony water" within ice cavities highlight the significance of microenvironments within sea ice where diatoms thrive and produce substantial DMSP. The Challenger Deep sediment samples show that DMSP concentrations can be two to three orders of magnitude higher in sediments than in the equivalent mass of seawater, suggesting possible accumulation processes or enhanced production in certain niches [6].

Experimental Conditions and DMSP Responses

Table 2: Experimental Conditions and DMSP Production in Diatom Studies

| Experimental Parameter | Conditions/Responses | Organism/Study | Reference |

|---|---|---|---|

| Salinity shift | 35 to 70 PSU over 22-24 hours | Fragilariopsis cylindrus | [2] |

| DMSP increase | ~85% intracellular rise | Fragilariopsis cylindrus under high salinity | [2] |

| Temperature ranges tested | -7.4°C to +4°C | Fragilariopsis cylindrus with salinity shifts | [4] |

| Salinity ranges tested | 20, 34, 75, 100, 150 PSU | Fragilariopsis cylindrus temperature/salinity shifts | [4] |

| Protein increases | 1.8- to 2.8-fold for methionine pathway enzymes | Fragilariopsis cylindrus proteomics | [2] |

| Genetic potential for DMSP synthesis | Up to 4.03% of bacteria at 10,500 m depth | Mariana Trench prokaryotes | [6] |

The experimental data in Table 2 reveal the specific conditions under which DMSP production has been studied in sea-ice diatoms. The wide salinity ranges tested reflect the natural fluctuations that occur within sea-ice brine channels as ice forms and melts. The substantial increases in methionine pathway enzymes observed in proteomic studies provide mechanistic evidence for the regulation of DMSP biosynthesis at the protein level [2]. Interestingly, the combination of salinity shifts with temperature shifts did not drastically modify DMSP cell quotas in Fragilariopsis cylindrus, suggesting that the cryoprotectant function of DMSP may be secondary to its osmoregulatory role in this diatom species, or that other cryoprotectant mechanisms are simultaneously employed [4].

Detailed Experimental Protocols and Methodologies

Laboratory Culture Conditions for Sea-Ice Diatoms

The standard experimental approach for investigating DMSP production in sea-ice diatoms involves axenic log-phase cultures initially grown at control salinity (typically 35 PSU) followed by gradual manipulation of environmental parameters. For Fragilariopsis cylindrus, cultures are gradually shifted from salinity 35 to a final salinity of 70 over a 22-24 hour period to mimic natural salinity changes encountered during sea-ice formation [2]. This gradual shift is crucial as it more closely represents natural conditions compared to abrupt changes and allows the diatoms to activate appropriate physiological responses. During such experiments, both pH and carbonate alkalinity are allowed to covary with salinity, as occurs within natural sea-ice environments [2].

Following salinity manipulation, intracellular DMSP is typically measured at multiple time points to track accumulation patterns. In parallel, photosynthetic efficiency of Photosystem II (Fv/Fm) is monitored using pulse-amplitude modulation (PAM) fluorometry to assess physiological status, while growth rates are determined from cell counts [2]. For proteomic analyses, biomass is harvested 48 hours after the salinity shift by gentle filtration, and proteins are extracted using standard extraction buffers followed by two-dimensional gel electrophoresis to identify protein changes associated with DMSP accumulation [2]. This integrated approach provides data at multiple biological levels from physiological status to molecular responses.

DMSP Quantification Methods